molecular formula C17H22N2O4 B12884732 N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide CAS No. 82558-54-1

N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide

Cat. No.: B12884732
CAS No.: 82558-54-1
M. Wt: 318.4 g/mol
InChI Key: RQWCTLJNCDVCBN-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-(3-neopentylisoxazol-5-yl)benzamide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a benzamide core substituted with two methoxy groups at positions 2 and 6, and an isoxazole ring attached to the nitrogen atom of the amide group. The neopentyl group attached to the isoxazole ring further enhances its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(3-neopentylisoxazol-5-yl)benzamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an appropriate β-keto ester.

    Attachment of the Neopentyl Group: The neopentyl group can be introduced via a nucleophilic substitution reaction using neopentyl bromide.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the isoxazole derivative to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N-(3-neopentylisoxazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 2,6-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 2,6-dimethoxy-N-(3-neopentylisoxazol-5-yl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethoxy-N-(3-neopentylisoxazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(3-neopentylisoxazol-5-yl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit chitin synthesis in insects by binding to and inhibiting the enzyme responsible for chitin production . This inhibition disrupts the formation of the insect exoskeleton, leading to its potential use as an insecticide.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxy-N-(3-phenylisoxazol-5-yl)benzamide: Similar structure but with a phenyl group instead of a neopentyl group.

    2,6-Dimethoxy-N-(3-methylisoxazol-5-yl)benzamide: Similar structure but with a methyl group instead of a neopentyl group.

Uniqueness

The presence of the neopentyl group in 2,6-dimethoxy-N-(3-neopentylisoxazol-5-yl)benzamide imparts unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

CAS No.

82558-54-1

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

N-[3-(2,2-dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)10-11-9-14(23-19-11)18-16(20)15-12(21-4)7-6-8-13(15)22-5/h6-9H,10H2,1-5H3,(H,18,20)

InChI Key

RQWCTLJNCDVCBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

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